Cas no 2229163-75-9 (2-1-(4-phenylphenyl)cyclopropylethan-1-amine)

2-1-(4-phenylphenyl)cyclopropylethan-1-amine is a structurally unique amine derivative featuring a cyclopropyl group attached to a biphenyl core. This compound is of interest in pharmaceutical and materials research due to its rigid, sterically constrained framework, which can influence binding affinity and stability in drug design. The presence of the aromatic biphenyl moiety enhances potential π-π stacking interactions, while the cyclopropyl group may contribute to metabolic stability. Its well-defined stereochemistry and synthetic versatility make it a valuable intermediate for developing bioactive molecules or advanced materials. The compound's distinct architecture offers opportunities for exploring structure-activity relationships in medicinal chemistry or tailored properties in specialty polymers.
2-1-(4-phenylphenyl)cyclopropylethan-1-amine structure
2229163-75-9 structure
商品名:2-1-(4-phenylphenyl)cyclopropylethan-1-amine
CAS番号:2229163-75-9
MF:C17H19N
メガワット:237.339464426041
CID:6150137
PubChem ID:164662434

2-1-(4-phenylphenyl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(4-phenylphenyl)cyclopropylethan-1-amine
    • EN300-1862847
    • 2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine
    • 2229163-75-9
    • インチ: 1S/C17H19N/c18-13-12-17(10-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13,18H2
    • InChIKey: MPPOORBSRIDYKM-UHFFFAOYSA-N
    • ほほえんだ: NCCC1(C2C=CC(C3C=CC=CC=3)=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 237.151749610g/mol
  • どういたいしつりょう: 237.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

2-1-(4-phenylphenyl)cyclopropylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1862847-1.0g
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine
2229163-75-9
1g
$1500.0 2023-06-02
Enamine
EN300-1862847-0.5g
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine
2229163-75-9
0.5g
$1084.0 2023-09-18
Enamine
EN300-1862847-0.25g
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine
2229163-75-9
0.25g
$1038.0 2023-09-18
Enamine
EN300-1862847-1g
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine
2229163-75-9
1g
$1129.0 2023-09-18
Enamine
EN300-1862847-2.5g
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine
2229163-75-9
2.5g
$2211.0 2023-09-18
Enamine
EN300-1862847-10.0g
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine
2229163-75-9
10g
$6450.0 2023-06-02
Enamine
EN300-1862847-0.1g
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine
2229163-75-9
0.1g
$993.0 2023-09-18
Enamine
EN300-1862847-5.0g
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine
2229163-75-9
5g
$4349.0 2023-06-02
Enamine
EN300-1862847-5g
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine
2229163-75-9
5g
$3273.0 2023-09-18
Enamine
EN300-1862847-10g
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine
2229163-75-9
10g
$4852.0 2023-09-18

2-1-(4-phenylphenyl)cyclopropylethan-1-amine 関連文献

2-1-(4-phenylphenyl)cyclopropylethan-1-amineに関する追加情報

Compound CAS No. 2229163-75-9: 2-(1-(4-phenylphenyl)cyclopropyl)ethan-1-amine

The compound with CAS No. 2229163-75-9, commonly referred to as 2-(1-(4-phenylphenyl)cyclopropyl)ethan-1-amine, is a structurally unique organic compound that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its bicyclic structure, which includes a cyclopropane ring fused with a benzene ring, and an ethanamine group attached to the cyclopropane moiety. The presence of the cyclopropane ring introduces strain into the molecule, which can influence its reactivity and interaction with biological systems.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutic agents. The cyclopropyl group is known to enhance the pharmacokinetic properties of molecules, such as improving bioavailability and reducing metabolic liabilities. Additionally, the 4-phenylphenyl substituent contributes to the molecule's hydrophobicity, which can be advantageous in targeting specific biological pathways.

In terms of synthesis, this compound can be prepared through a variety of methods, including palladium-catalyzed cross-coupling reactions and ring-closing metathesis. These methods allow for precise control over the stereochemistry and regioselectivity of the product, ensuring high purity and consistency in large-scale production. The synthesis of 2-(1-(4-phenylphenyl)cyclopropyl)ethan-1-amine has been optimized in recent years, with researchers focusing on improving reaction yields and reducing environmental impact.

The biological activity of this compound has been extensively studied in vitro and in vivo models. It has demonstrated potential as a modulator of various cellular pathways, including those involved in inflammation, neurodegeneration, and cancer progression. For instance, recent research has shown that this compound exhibits anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, it has been found to possess anti-proliferative effects on cancer cells, suggesting its potential as an anti-cancer agent.

In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The unique electronic properties of the cyclopropane ring make it a candidate for use in organic electronics and optoelectronic devices. Researchers are investigating its ability to act as a semiconductor or light-emitting material in organic light-emitting diodes (OLEDs), which could lead to advancements in display technology.

The structural versatility of CAS No. 2229163-75-9 allows for further functionalization to tailor its properties for specific applications. For example, substitution at various positions on the benzene rings or modification of the ethanamine group can lead to derivatives with enhanced bioactivity or improved physical properties. This adaptability underscores its importance as a building block in chemical synthesis.

In conclusion, the compound CAS No. 2229163-75-9 represents a significant advancement in organic chemistry due to its unique structure and diverse applications across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a pivotal role in both therapeutic development and materials innovation.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD